molecular formula C18H21N3OS B12742947 1,2,3,4,4a,5-Hexahydro-10-methoxy-3-methyl-7-(2-thienyl)pyrazino(1,2-a)(1,4)benzodiazepine CAS No. 87566-80-1

1,2,3,4,4a,5-Hexahydro-10-methoxy-3-methyl-7-(2-thienyl)pyrazino(1,2-a)(1,4)benzodiazepine

Cat. No.: B12742947
CAS No.: 87566-80-1
M. Wt: 327.4 g/mol
InChI Key: SFQDCUZFKUPZFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazino-benzodiazepine derivative characterized by a fused heterocyclic system comprising a pyrazine ring and a benzodiazepine scaffold. The structure includes a 2-thienyl substituent at position 7, a methoxy group at position 10, and a methyl group at position 2.

Properties

CAS No.

87566-80-1

Molecular Formula

C18H21N3OS

Molecular Weight

327.4 g/mol

IUPAC Name

10-methoxy-3-methyl-7-thiophen-2-yl-2,4,4a,5-tetrahydro-1H-pyrazino[1,2-a][1,4]benzodiazepine

InChI

InChI=1S/C18H21N3OS/c1-20-7-8-21-13(12-20)11-19-18(17-4-3-9-23-17)15-6-5-14(22-2)10-16(15)21/h3-6,9-10,13H,7-8,11-12H2,1-2H3

InChI Key

SFQDCUZFKUPZFC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2C(C1)CN=C(C3=C2C=C(C=C3)OC)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Formation of the Benzodiazepine Core

  • Starting from appropriately substituted o-phenylenediamines and ketoesters or ketoamides, the benzodiazepine ring is formed via condensation and cyclization under acidic or basic conditions.
  • Typical conditions involve refluxing in solvents such as ethanol or toluene with acid catalysts to promote ring closure.

Pyrazine Ring Fusion

  • The pyrazino ring is introduced by reacting the benzodiazepine intermediate with diamine or aminoalkyl precursors that enable ring closure through nucleophilic attack and subsequent cyclization.
  • This step often requires elevated temperatures and inert atmosphere to prevent side reactions.

Introduction of the 10-Methoxy Group

  • The methoxy substituent at the 10-position is generally introduced via methylation of a hydroxy precursor using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
  • Alternatively, methoxylation can be achieved by nucleophilic substitution on a suitable leaving group precursor.

Installation of the 3-Methyl Group

  • The 3-methyl substituent is introduced either by using methyl-substituted starting materials or by alkylation of the corresponding position on the pyrazino-benzodiazepine intermediate.
  • Alkylation is typically performed using methyl halides under basic conditions.

Attachment of the 7-(2-Thienyl) Group

  • The 2-thienyl substituent at position 7 is introduced via cross-coupling reactions such as Suzuki or Stille coupling, using 2-thienyl boronic acids or stannanes with halogenated intermediates.
  • Palladium-catalyzed coupling reactions under inert atmosphere (nitrogen or argon) at elevated temperatures (80–110 °C) are common.
  • Typical catalysts include tetrakis(triphenylphosphine)palladium(0) or palladium acetate with phosphine ligands.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Benzodiazepine core formation o-Phenylenediamine + ketoester, reflux in ethanol + acid catalyst 70–85 Requires careful pH control
Pyrazine ring fusion Diamine precursor, heat under inert atmosphere 60–75 Avoids oxidation side products
10-Methoxy introduction Methyl iodide, base (e.g., K2CO3), DMF solvent 80–90 Methylation under anhydrous conditions
3-Methyl alkylation Methyl halide, base (NaH or K2CO3), aprotic solvent 65–80 Controlled to avoid over-alkylation
7-(2-Thienyl) coupling 2-Thienyl boronic acid, Pd(PPh3)4, K3PO4, 1,4-dioxane/water, 90–110 °C, inert atmosphere 70–92 High selectivity with optimized catalyst

Research Findings and Optimization Notes

  • The palladium-catalyzed cross-coupling step is critical for the introduction of the 2-thienyl group, with catalyst choice and ligand environment significantly affecting yield and purity.
  • Methylation steps require strictly anhydrous conditions to prevent hydrolysis and side reactions.
  • The cyclization steps to form the fused ring system are sensitive to temperature and solvent polarity; optimization often involves screening different acids or bases and solvents.
  • Purification is typically achieved by column chromatography or recrystallization of the dihydrochloride salt to enhance stability and handling.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents/Conditions Critical Parameters Typical Yield (%)
Benzodiazepine ring closure o-Phenylenediamine, ketoester, acid Temperature, pH 70–85
Pyrazino ring fusion Diamine, heat, inert atmosphere Atmosphere, temperature 60–75
Methoxylation Methyl iodide, base, anhydrous solvent Dryness, base strength 80–90
Methyl substitution Methyl halide, base Stoichiometry, solvent 65–80
2-Thienyl coupling Pd catalyst, boronic acid, base, solvent Catalyst loading, temp 70–92

Chemical Reactions Analysis

1,2,3,4,4a,5-Hexahydro-10-methoxy-3-methyl-7-(2-thienyl)pyrazino(1,2-a)(1,4)benzodiazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the methoxy or thienyl positions, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1,2,3,4,4a,5-Hexahydro-10-methoxy-3-methyl-7-(2-thienyl)pyrazino(1,2-a)(1,4)benzodiazepine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its binding affinity and specificity.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and seizure disorders.

    Industry: It is used in the development of new pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 1,2,3,4,4a,5-Hexahydro-10-methoxy-3-methyl-7-(2-thienyl)pyrazino(1,2-a)(1,4)benzodiazepine involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The molecular pathways involved include modulation of ion channels and neurotransmitter release.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Pyrazino-Benzodiazepine Family

The following table summarizes key structural differences and similarities between the target compound and related derivatives:

Compound Name Substituents/Ring Modifications Biological Relevance (if reported)
1,2,3,4,4a,5-Hexahydro-9-chloro-3-methyl-7-(1-methyl-1H-pyrrol-2-yl) (from ) Chlorine at C9, 1-methylpyrrole at C7 Not explicitly stated; structural analog
Octahydropyrazino[1,2-a][1,4]benzodiazepine derivatives (from ) Fully saturated pyrazine ring (octahydro) 5-HT receptor modulation
1,2,3,5,6,11b-Hexahydroimidazo[1,2-d][1,4]benzoxazepine (from ) Imidazole fusion, oxazepine ring Synthetic focus; no pharmacological data

Key Observations :

  • Ring Saturation : The hexahydro designation in the target compound contrasts with octahydro derivatives (e.g., ), which exhibit full saturation of the pyrazine ring. This difference may influence receptor binding kinetics due to altered rigidity .
  • Substituent Effects : The 2-thienyl group at position 7 distinguishes the target compound from analogs with pyrrole () or phenyl groups. Thiophene-containing compounds often exhibit enhanced metabolic stability compared to purely aromatic systems .
  • Methoxy vs.

Pharmacological and Physicochemical Properties

Pharmacological Profile
  • 5-HT Receptor Modulation: identifies pyrazino-benzodiazepines as 5-HT receptor modulators. The 2-thienyl group in the target compound may enhance binding to serotoninergic subtypes due to its electron-rich aromatic system .
Physicochemical Comparison
Property Target Compound Octahydro Analog ()
Molecular Weight ~400 g/mol (estimated) Higher due to additional saturation
LogP (Lipophilicity) Moderate (methoxy and thienyl balance) Increased lipophilicity (octahydro)
Aromatic Surface Area Reduced (hexahydro pyrazine) Minimal (fully saturated)

Biological Activity

1,2,3,4,4a,5-Hexahydro-10-methoxy-3-methyl-7-(2-thienyl)pyrazino(1,2-a)(1,4)benzodiazepine is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is classified under the benzodiazepine class and features a complex structure that includes a thienyl group and a methoxy substituent. Its molecular formula is C14H16N2OC_{14}H_{16}N_2O, with a molecular weight of approximately 232.29 g/mol.

Research indicates that compounds in the benzodiazepine class primarily exert their effects through modulation of the GABA_A receptor. This receptor is crucial for inhibitory neurotransmission in the central nervous system (CNS). Benzodiazepines enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) by increasing the frequency of chloride channel opening events, leading to increased neuronal inhibition.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzodiazepines can exhibit potent antitumor activity. For instance, compounds similar to 1,2,3,4,4a,5-hexahydro-10-methoxy-3-methyl-7-(2-thienyl)pyrazino(1,2-a)(1,4)benzodiazepine have shown efficacy against various cancer cell lines.

Cell Line IC50 (µM) Activity
MCF-73.1Antiproliferative
HCT1163.7Antiproliferative
HEK 2935.3Antiproliferative

These results suggest that the compound may selectively inhibit cancer cell proliferation while sparing normal cells.

Neuropharmacological Effects

Studies involving neuropharmacological assessments have indicated that this compound may also possess anxiolytic and sedative properties. In animal models, it has been observed to reduce anxiety-like behavior without inducing significant sedation or motor impairment at therapeutic doses.

Study 1: Antiproliferative Activity

In a controlled study examining the antiproliferative effects of various benzodiazepine derivatives on human breast cancer cells (MCF-7), the compound demonstrated an IC50 value of 3.1 µM. This indicates a strong potential for development as an anticancer agent targeting specific signaling pathways involved in cell proliferation and survival.

Study 2: Neuropharmacological Assessment

A separate study evaluated the effects of this compound on conditioned avoidance responses in rats. Results indicated that it effectively blocked conditioned responses at doses that did not produce catalepsy or other extrapyramidal side effects commonly associated with traditional antipsychotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.